molecular formula C16H17N3O4 B2702482 N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1421506-73-1

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2702482
CAS No.: 1421506-73-1
M. Wt: 315.329
InChI Key: PUKQOKNKBKRLNF-UHFFFAOYSA-N
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Description

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydronaphthalene moiety, an isoxazole ring, and an oxalamide group, making it an interesting subject for chemical and biological studies.

Scientific Research Applications

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydronaphthalene moiety can be synthesized through hydrogenation of naphthalene, while the isoxazole ring is often formed via cyclization reactions involving nitrile oxides and alkenes. The final step involves the coupling of these components with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(isoxazol-3-yl)acetamide
  • N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide stands out due to its oxalamide linkage, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(15(21)18-13-6-8-23-19-13)17-10-16(22)7-5-11-3-1-2-4-12(11)9-16/h1-4,6,8,22H,5,7,9-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKQOKNKBKRLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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